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molecular formula C10H20N2O6S B8566731 Diethyl [(3-aminopropane-1-sulfonyl)amino]propanedioate CAS No. 794470-56-7

Diethyl [(3-aminopropane-1-sulfonyl)amino]propanedioate

Cat. No. B8566731
M. Wt: 296.34 g/mol
InChI Key: UTHNIRHUHZCUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166733B2

Procedure details

A solution of 3-azidopropanesulfonamidomalonate diethyl ester (27.60 g, 0.086 mol,) in ethanol (70 mL) and 1 g of Pd/C (10%) were placed in a Parr hydrogenation apparatus under 60 psi H2 for 8 hours. The hydrogen was replenished every 2 hours. The mixture was filtered through a pad of Celite and a solution of 1 N HCl in ethanol (10 mL) was added to the filtrate. The solvent was removed in vacuo and the residue was purified by column chromatography on Al2O3 using CH2Cl2/MeOH (4/1, v/v) to give 26.84 g of the title compound as the hydrochloride salt: 1H NMR (CDCl3) δ 1.30 (t, 6, CH3), 2.12 (m, 2, OCH2CH3), 3.21 (t, 2, CH2), 3.50 (t, 2, CH2), 4.26 (m, 4, OCH2CH3), 4.84 (d,1, CH), 6.09 (d, 1, NH), 8.29 (br.s, 2, NH3). 13C NMR (CDCl3) 613.6, 26.3, 42.5, 51.2, 58.5, 62.7, 165.9.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[CH:5]([NH:11][S:12]([CH2:15][CH2:16][CH2:17][N:18]=[N+]=[N-])(=[O:14])=[O:13])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[H][H]>C(O)C.[Pd]>[CH2:9]([O:8][C:6](=[O:7])[CH:5]([NH:11][S:12]([CH2:15][CH2:16][CH2:17][NH2:18])(=[O:13])=[O:14])[C:4]([O:3][CH2:1][CH3:2])=[O:21])[CH3:10]

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)NS(=O)(=O)CCCN=[N+]=[N-])=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
ADDITION
Type
ADDITION
Details
a solution of 1 N HCl in ethanol (10 mL) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on Al2O3

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)NS(=O)(=O)CCCN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.84 g
YIELD: CALCULATEDPERCENTYIELD 105.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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